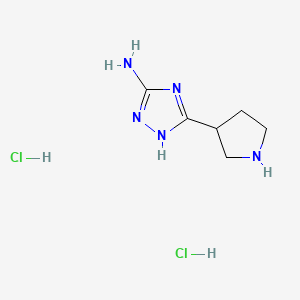
1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide, also known as BPP-4, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BPP-4 belongs to the class of piperidine-based compounds and is known to exhibit promising activity against various biological targets.
Mécanisme D'action
1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide acts as a modulator of various biological targets, including the cannabinoid receptors, the dopamine transporter, and the nicotinic acetylcholine receptors. It has been shown to exhibit both agonist and antagonist activity depending on the target receptor. 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide has also been shown to modulate the release of various neurotransmitters, including dopamine and acetylcholine, which are important in the regulation of various physiological and behavioral processes.
Biochemical and Physiological Effects:
1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide has been shown to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of various signaling pathways. 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide has also been shown to exhibit neuroprotective effects, including the protection of dopaminergic neurons from oxidative stress and the prevention of neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide is its potential as a pharmacological tool for the study of various biological targets. 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide has also been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the main limitations of 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide. One area of interest is the development of more potent and selective analogs of 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide that can be used as pharmacological tools for the study of various biological targets. Another area of interest is the investigation of the potential therapeutic applications of 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide in the treatment of various neurological disorders, such as Parkinson's disease and addiction. Finally, the potential toxicity of 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide needs to be further investigated to determine its safety profile for use in experimental settings.
Méthodes De Synthèse
The synthesis of 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide involves a multi-step process that includes the reaction of 1-benzyl-3-pyridin-3-ylpyrazole-4-carboxylic acid with N-phenylpiperidine-4-carboxamide. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain pure 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide.
Applications De Recherche Scientifique
1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide has been extensively studied for its potential pharmacological properties. It has shown promising activity against various biological targets, including the cannabinoid receptors, the dopamine transporter, and the nicotinic acetylcholine receptors. 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide has also been investigated for its potential use in the treatment of various neurological disorders, such as Parkinson's disease and addiction.
Propriétés
IUPAC Name |
1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O2/c34-27(30-24-11-5-2-6-12-24)22-13-16-32(17-14-22)28(35)25-20-33(19-21-8-3-1-4-9-21)31-26(25)23-10-7-15-29-18-23/h1-12,15,18,20,22H,13-14,16-17,19H2,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJJOGOZYYFASU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2)C(=O)C3=CN(N=C3C4=CN=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-O,5-O-dimethyl 4-O-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl] 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate](/img/structure/B7453622.png)
![5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7453627.png)



![2-phenyl-N-[(pyridin-3-yl)methyl]ethene-1-sulfonamide](/img/structure/B7453651.png)
![N-cyclopropyl-2-[[2-(1-prop-2-enylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7453663.png)
![(3E)-6-chloro-3-[[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-1H-indol-2-one](/img/structure/B7453670.png)
![3-[[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-5-benzylimidazolidine-2,4-dione](/img/structure/B7453695.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide](/img/structure/B7453699.png)
![N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]acetamide](/img/structure/B7453718.png)
![N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine](/img/structure/B7453724.png)
![2-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B7453725.png)